molecular formula C13H21N3O2 B2481716 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea CAS No. 915904-63-1

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea

Cat. No. B2481716
CAS RN: 915904-63-1
M. Wt: 251.33
InChI Key: LJFOCXYYWHNVDK-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting cancer cell growth and has potential as a cancer therapy. In

Mechanism of Action

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a reduction in ribosomal RNA synthesis, which in turn inhibits cancer cell growth. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and preventing cancer.
Biochemical and Physiological Effects
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to inhibit DNA repair, which can lead to the accumulation of DNA damage and cell death. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it is a potent inhibitor of RNA polymerase I transcription, which makes it an attractive target for cancer therapy. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting cancer stem cells, which are often resistant to chemotherapy. However, one limitation of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it can be toxic to normal cells, which can limit its use as a cancer therapy.

Future Directions

There are a number of future directions for research on 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the development of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea analogs that are more potent and selective for cancer cells. Additionally, there is interest in exploring the use of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea in combination with immunotherapy, which has shown promise in treating a variety of cancers.

Synthesis Methods

The synthesis of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The resulting product is then reacted with cyclohexylmethylamine to form the corresponding amide. Finally, the amide is treated with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea.

Scientific Research Applications

1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

1-(2-cyclohexylethyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-10-9-12(16-18-10)15-13(17)14-8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFOCXYYWHNVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NCCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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